molecular formula C11H20N2O4S B13121495 Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide

Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide

Cat. No.: B13121495
M. Wt: 276.35 g/mol
InChI Key: KGQGVGCYGWFOAP-UHFFFAOYSA-N
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Description

Tert-butyl 2-thia-5,8-diazaspiro[35]nonane-8-carboxylate 2,2-dioxide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl ester and the 2,2-dioxide functionalities. Common reaction conditions involve the use of strong bases, oxidizing agents, and protective groups to ensure the stability of intermediates and the final product. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be performed to remove oxygen functionalities or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The 2,2-dioxide functionality can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide can be compared with other spirocyclic compounds, such as:

    Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic core but lacks the sulfur and dioxide functionalities, resulting in different chemical properties and reactivity.

    Tert-butyl 2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which can affect its solubility and stability.

    Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate: This compound replaces the sulfur atom with an oxygen atom, leading to different electronic and steric effects.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl 2,2-dioxo-2λ6-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-5-4-12-11(6-13)7-18(15,16)8-11/h12H,4-8H2,1-3H3

InChI Key

KGQGVGCYGWFOAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CS(=O)(=O)C2

Origin of Product

United States

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